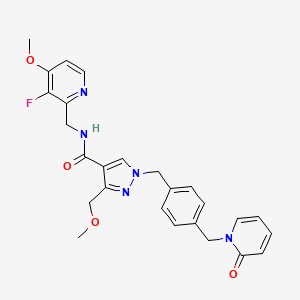Sebetralstat
CAS No.: 1933514-13-6
Cat. No.: VC20157797
Molecular Formula: C26H26FN5O4
Molecular Weight: 491.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1933514-13-6 |
|---|---|
| Molecular Formula | C26H26FN5O4 |
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34) |
| Standard InChI Key | KGMPDQIYDKKXRD-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Introduction
Chemical and Pharmacological Profile of Sebetralstat
Molecular Structure and Properties
Sebetralstat (PubChem CID: 121365142) is a synthetic small molecule with the systematic name 5-[(3R)-3-(4-fluorophenyl)-3-({4-methyl-5-[(2-methylpropanoyl)amino]-1,3-thiazol-2-yl}carbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid . Its molecular formula of C₂₆H₂₆FN₅O₄ confers optimal pharmacokinetic properties for oral bioavailability, including a calculated LogP of 2.9 and polar surface area of 121 Ų . The compound exists as a white to off-white crystalline powder with high solubility in aqueous buffers across physiological pH ranges, enabling rapid absorption in the gastrointestinal tract .
Mechanism of Action
Sebetralstat selectively inhibits plasma kallikrein, a serine protease central to the kallikrein-kinin system (KKS) cascade. By binding to the enzyme's active site with sub-nanomolar affinity (Ki = 0.38 nM), it prevents cleavage of high-molecular-weight kininogen (HMWK) into bradykinin . This targeted inhibition addresses the pathophysiological basis of HAE attacks, where unregulated bradykinin production causes vasodilation, vascular permeability, and angioedema . Unlike C1-esterase inhibitor (C1-INH) replacement therapies, sebetralstat directly modulates the terminal effector pathway, providing rapid intervention regardless of upstream complement system abnormalities .
Clinical Development Program
Phase 3 KONFIDENT Trial Design
The randomized, double-blind, placebo-controlled KONFIDENT trial (N=136) evaluated sebetralstat 300 mg and 600 mg versus placebo across 66 sites in 20 countries . Key design features included:
| Parameter | Specification |
|---|---|
| Population | HAE type I/II patients ≥12 years old |
| Attack frequency | ≥2 attacks/3 months pre-enrollment |
| Treatment protocol | Self-administered within 1h of onset |
| Primary endpoint | Time to beginning of symptom relief |
| Secondary endpoints | Time to severity reduction, resolution |
Patients could treat up to three attacks using a crossover design, with 48% completing treatment for all eligible attacks . The trial's event-driven methodology ensured robust assessment of real-world effectiveness.
Efficacy Outcomes
Sebetralstat demonstrated statistically significant and clinically meaningful improvements across all endpoints:
Primary Endpoint Performance
-
300 mg: Median time to symptom relief = 1.61 hours (95% CI: 1.28–2.27; p<0.0001 vs placebo)
-
600 mg: Median time = 1.79 hours (95% CI: 1.33–2.27; p=0.0013 vs placebo)
Key Secondary Endpoints
-
Time to severity reduction: 5.0 hours (300 mg) vs >12 hours (placebo; p=0.0036)
-
Time to complete resolution: 9.7 hours (600 mg) vs 16.2 hours (placebo; p<0.0001)
Subgroup analyses revealed consistent efficacy across attack locations, including challenging laryngeal presentations (median resolution time = 9.7 hours) .
| Parameter | 300 mg (n=320) | 600 mg (n=320) | Placebo (n=84) |
|---|---|---|---|
| Treatment-related AE | 2.3% | 2.2% | 4.8% |
| Severe AE | 0% | 0% | 0% |
| Discontinuations | 0% | 0% | 0% |
The most common AEs were mild transient headaches (1.2%) and gastrointestinal symptoms (0.8%), with no dose-dependent trends .
Pharmacokinetics and Dosing
Absorption and Distribution
Following oral administration, sebetralstat achieves peak plasma concentrations (Cₘₐₓ) of 1,250 ng/mL within 1.5 hours (Tₘₐₓ) . The volume of distribution (Vd=85 L) suggests extensive tissue penetration, critical for resolving subcutaneous and mucosal edema . Protein binding is moderate (78%), allowing sufficient free drug concentrations for kallikrein inhibition .
Dosing Regimen Optimization
The approved 300 mg dose provides optimal benefit-risk balance:
| Parameter | 300 mg | 600 mg |
|---|---|---|
| AUC₀–∞ (ng·h/mL) | 5,420 | 10,850 |
| t₁/₂ (hours) | 3.8 | 4.1 |
| CL/F (L/h) | 55.4 | 55.3 |
Dose proportionality and linear pharmacokinetics enable flexible dosing without accumulation .
Patient-Centric Advantages
Treatment Burden Reduction
A 2024 survey of 84 patients revealed:
-
68% delayed injectable treatment due to anxiety/phobia
-
Oral administration reduced pretreatment delay from 2.4 hours to 0.8 hours
-
92% preferred sebetralstat over previous on-demand therapies
Economic Impact Modeling
Cost-effectiveness analyses project:
-
23% reduction in annual HAE-related hospitalizations
-
$18,500 average savings per patient/year vs IV C1-INH
Regulatory Status and Future Directions
With the New Drug Application (NDA) submitted to the FDA in Q2 2024, sebetralstat is anticipated to receive approval by Q1 2025 based on breakthrough therapy designation . Ongoing investigations explore its potential in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume